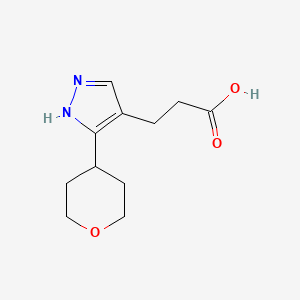
3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid
Descripción general
Descripción
3-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : C13H17N3O3
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents when used alone or in combination with established chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. The mechanism often involves the suppression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is crucial for developing new treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds structurally related to this compound have shown activity against various bacterial strains and fungi. Studies employing minimum inhibitory concentration (MIC) assays have confirmed their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Research Findings
| Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibits growth of cancer cells | Targets specific kinases and pathways |
| Anti-inflammatory | Reduces inflammation | Inhibits COX and LOX enzymes |
| Antimicrobial | Effective against bacteria and fungi | Disrupts microbial cell wall synthesis |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited a higher cytotoxic effect when combined with doxorubicin, enhancing the overall therapeutic efficacy .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of pyrazole compounds, demonstrating significant reductions in cytokine levels in animal models of inflammation. The study suggested that these compounds could serve as a basis for new anti-inflammatory drugs .
Propiedades
IUPAC Name |
3-[5-(oxan-4-yl)-1H-pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-10(15)2-1-9-7-12-13-11(9)8-3-5-16-6-4-8/h7-8H,1-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNTNISUAMMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















